
2,6-Dinitrothymol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dinitrothymol is an organic compound with the molecular formula C10H12N2O5. It is a derivative of thymol, where two nitro groups are substituted at the 2 and 6 positions of the aromatic ring. This compound is known for its yellow crystalline appearance and has a molecular weight of 240.2127 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6-Dinitrothymol can be synthesized through the nitration of thymol. The nitration process involves the reaction of thymol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the 2 and 6 positions. The reaction conditions are as follows:
Reagents: Thymol, concentrated nitric acid, concentrated sulfuric acid.
Temperature: Approximately 50°C.
Reaction Time: 30 minutes.
Industrial Production Methods: Industrial production of this compound follows a similar nitration process but on a larger scale. The reaction parameters are optimized to maximize yield and purity. The product is then purified through recrystallization techniques to obtain the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dinitrothymol undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Oxidation: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as hydroxide ions, methoxide ions, in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate, sulfuric acid, water.
Major Products:
Reduction: 2,6-Diaminothymol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2,6-Dinitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
2,6-Dinitrothymol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its vibrant yellow color.
Wirkmechanismus
The mechanism by which 2,6-Dinitrothymol exerts its effects is primarily through its nitro groups. These groups are highly reactive and can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with oxidative phosphorylation and other metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrophenol: Similar in structure but with nitro groups at the 2 and 4 positions.
2,6-Dinitrobenzoic Acid: Similar in structure but with a carboxylic acid group instead of a hydroxyl group.
2,4,6-Trinitrophenol (Picric Acid): Contains three nitro groups and is known for its explosive properties.
Uniqueness: 2,6-Dinitrothymol is unique due to its specific substitution pattern on the thymol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
303-21-9 |
|---|---|
Molekularformel |
C10H12N2O5 |
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
3-methyl-2,4-dinitro-6-propan-2-ylphenol |
InChI |
InChI=1S/C10H12N2O5/c1-5(2)7-4-8(11(14)15)6(3)9(10(7)13)12(16)17/h4-5,13H,1-3H3 |
InChI-Schlüssel |
XBCVBHKJVWVNID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])O)C(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



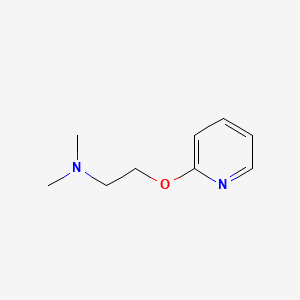
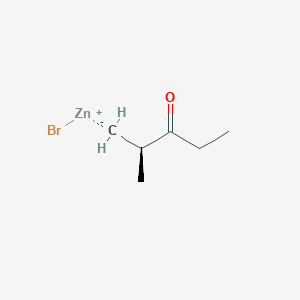

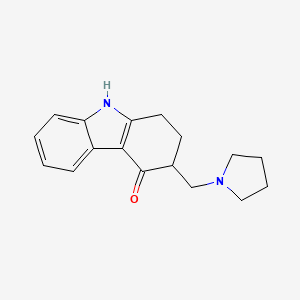

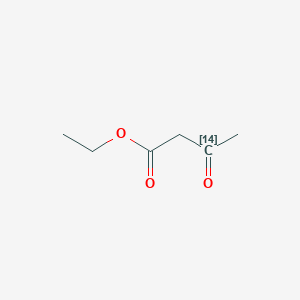
![2'-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine](/img/structure/B13732243.png)
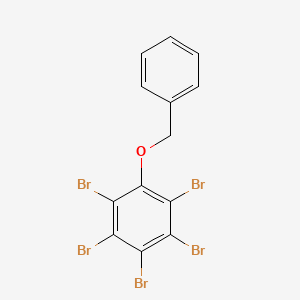
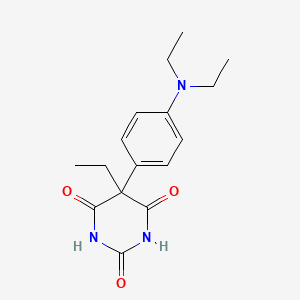
![methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13732267.png)


![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)
